molecular formula C21H21NO3 B11277292 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2,2-dimethylpropanamide

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2,2-dimethylpropanamide

Cat. No.: B11277292
M. Wt: 335.4 g/mol
InChI Key: XSPIWMQBJCQMTL-UHFFFAOYSA-N
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Description

Benzofuranone derivative , is a fascinating compound with a unique structure. Its chemical formula is C21H19NO3. The compound features a benzofuranone ring system, which contributes to its diverse properties and applications .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2,2-dimethylpropanamide. One common approach involves the condensation of 2,2-dimethylpropanoyl chloride with 2-benzoyl-3-methylbenzofuran-6-amine. The reaction typically occurs in an organic solvent (such as dichloromethane) and requires appropriate work-up steps .

Industrial Production:: While industrial-scale production methods are less common, researchers continue to explore efficient and scalable routes for synthesizing this compound.

Chemical Reactions Analysis

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2,2-dimethylpropanamide undergoes various chemical reactions:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.

    Reduction: Reduction with hydrogen gas and a suitable catalyst yields the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions.

    Major Products: The primary products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique benzofuranone structure.

    Organic Synthesis: It serves as a building block for creating more complex molecules.

Biology and Medicine::

    Antioxidant Properties: Benzofuranone derivatives exhibit antioxidant activity, making them relevant for health-related research.

    Anti-inflammatory Effects: Investigations into its anti-inflammatory potential are ongoing.

Industry::

    Pharmaceuticals: The compound’s structural features make it interesting for pharmaceutical applications.

    Agrochemicals: It may find use in crop protection products.

Mechanism of Action

The precise mechanism by which N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2,2-dimethylpropanamide exerts its effects remains an active area of study. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2,2-dimethylpropanamide stands out due to its benzofuranone moiety, similar compounds include:

    N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide: .

    N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide: .

    N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide: .

These compounds share structural motifs and may have overlapping applications.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C21H21NO3/c1-13-16-11-10-15(22-20(24)21(2,3)4)12-17(16)25-19(13)18(23)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,24)

InChI Key

XSPIWMQBJCQMTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)(C)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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